Stachartin D
Description
Stachartin D (CAS: 1978388-57-6) is a phenylspirodrimane-type sesquiterpene quinone/quinol (SQ) derived from the fungus Stachybotrys chartarum. It features a benzospirocyclic core with a molecular formula of C₃₀H₄₃NO₆ and a molecular weight of 513.68 g/mol . Isolated from soil samples in Yunnan Datun tin mine tailings, China, it exhibits moderate bioactivities, including anti-inflammatory and cytotoxic properties, though specific IC₅₀ values remain under investigation . Its structure is hypothesized to originate from the fusion of orsellinic acid and farnesyl diphosphate, followed by cyclization, oxidation, and acetylation .
Properties
IUPAC Name |
methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO6/c1-16(2)12-21(27(35)36-7)31-15-20-18(26(31)34)13-22(32)19-14-30(37-25(19)20)17(3)8-9-23-28(4,5)24(33)10-11-29(23,30)6/h13,16-17,21,23-24,32-33H,8-12,14-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHWMJVYVKPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Stachartin D belongs to a family of benzospirodrimane derivatives with shared stereochemistry (2S,3S,8S,10S ) but distinct functional groups (Table 1). Key structural differences include:
- Stachartin B (28) : Contains a lactam ring instead of a lactone, reducing cytotoxicity compared to lactone-bearing analogs .
- Stachybotrysin C (6): Features a lactone group, correlating with stronger NO inhibition (IC₅₀ = 9.23 μM) in RAW264.7 cells .
- Stachartin E (49): Incorporates an additional methyl group (C₃₃H₄₁NO₆), increasing molecular weight to 547 g/mol .
Table 1: Structural and Bioactive Comparison of this compound and Analogs
Bioactivity and Mechanism
- Anti-inflammatory Activity: Lactone-containing compounds (e.g., stachybotrysin C) show stronger NO inhibition than lactam analogs, suggesting lactone groups enhance anti-inflammatory effects . This compound’s lactone moiety may similarly contribute, but empirical data are needed.
- Cytotoxicity : Stachybotrylactone (20) and stachartin B (28) exhibit moderate cytotoxicity against cancer cells (IC₅₀ = 1.25–17.63 μM for cisplatin comparison) . This compound’s activity remains unquantified but is anticipated to align with structural analogs.
Q & A
Q. What protocols ensure reproducibility in this compound research?
- Methodological Answer : Pre-register studies (e.g., OSF, ClinicalTrials.gov ) and share raw data/Code via repositories (Zenodo, GitHub). Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include detailed supplemental methods for critical steps (e.g., compound purification) .
Q. How can researchers mitigate batch variability in this compound samples?
- Methodological Answer : Standardize sourcing (e.g., authenticated plant material) and document storage conditions (temperature, light). Use QC/QA checks (e.g., NMR purity assays) for each batch. Report batch-specific data in publications .
Interdisciplinary Approaches
Q. What computational tools predict this compound’s molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (PDB). Validate predictions with molecular dynamics simulations (GROMACS) and compare to known ligands. Cross-reference with phenotypic screening data .
Q. How can CRISPR-Cas9 validate this compound’s mechanism of action in genetic models?
- Methodological Answer : Design sgRNAs targeting hypothesized pathways (e.g., apoptosis genes). Use knockout/knock-in models to assess phenotypic rescue or exacerbation. Combine with transcriptomics to identify downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
